Diethyl 2-(methylamino)malonate hydrochloride
Description
The exact mass of the compound Diethyl 2-(methylamino)malonate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl 2-(methylamino)malonate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(methylamino)malonate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 2-(methylamino)propanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-4-12-7(10)6(9-3)8(11)13-5-2;/h6,9H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDQOJWGNGPGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480266 | |
| Record name | AGN-PC-0NI2FV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56598-98-2 | |
| Record name | 56598-98-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AGN-PC-0NI2FV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Diethyl 2-(methylamino)malonate Hydrochloride
CAS: 56598-98-2 | Formula: C₈H₁₅NO₄·HCl | M.W.: 225.67 g/mol
Executive Summary & Critical Distinction
Diethyl 2-(methylamino)malonate hydrochloride is a specialized bifunctional building block used primarily in the synthesis of N-methylated amino acids, quinolone antibiotics, and heterocyclic pharmaceutical intermediates.
CRITICAL WARNING: This compound is frequently confused with Diethyl aminomalonate hydrochloride (CAS 13433-00-6), which is the primary amine.
-
CAS 13433-00-6: Primary Amine (–NH₂). Common, high melting point (~165°C).
-
CAS 56598-98-2: Secondary Amine (–NHCH₃). Less common, distinct reactivity profile.
Researchers must verify the N-methyl substitution via NMR prior to use, as the primary amine will fail to yield the desired N-alkylated heterocycles in subsequent cyclization steps.
Physical & Thermodynamic Properties[1][2]
Due to the niche nature of the N-methyl variant compared to the primary amine, specific thermodynamic constants are often conflated in literature. The values below represent a synthesis of available experimental data and structural homology projections.
| Property | Value / Description | Confidence Level |
| Appearance | White to off-white hygroscopic crystalline powder | High |
| Melting Point | 152–158 °C (Decomposes) | Medium (Batch dependent) |
| Solubility (High) | Water, Methanol, DMSO, DMF | High |
| Solubility (Low) | Diethyl ether, Hexane, Toluene | High |
| pKa (Conjugate Acid) | ~7.5 – 8.0 (Estimated) | Medium |
| Hygroscopicity | Significant (Deliquescent in high humidity) | High |
| Stability | Stable as HCl salt at -20°C. Free base is unstable. | High |
Expert Insight: The melting point of the N-methyl salt is typically slightly lower than the primary amine analogue (165°C) due to the disruption of the crystal lattice hydrogen bonding network by the methyl group. Always determine purity via qNMR rather than melting point alone.
Synthesis & Fabrication Protocols
Two primary routes exist for synthesis. Route A is the industrial standard (cost-effective), while Route B is the "High Fidelity" method recommended for drug development to minimize bis-alkylation impurities.
DOT Diagram: Synthesis Workflow
Figure 1: Decision matrix for synthesis routes based on purity vs. cost requirements.
Protocol A: Nucleophilic Substitution (Standard)
Best for large-scale, non-GMP intermediates.
-
Reactants: Dissolve Diethyl 2-bromomalonate (1.0 eq) in dry THF at -10°C.
-
Addition: Slowly add Methylamine (2.5 eq, 2M in THF) over 1 hour. Crucial: The excess amine acts as a base to scavenge HBr and prevents poly-alkylation.
-
Quench: Filter off the methylammonium bromide precipitate.
-
Salt Formation: Immediately treat the filtrate with 4M HCl in Dioxane. The target hydrochloride salt precipitates.
-
Purification: Recrystallize from Ethanol/Ether.
Protocol B: Reductive Amination (High Purity)
Best for pharmaceutical applications to ensure no quaternary ammonium impurities.
-
Reactants: Combine Diethyl ketomalonate (Diethyl mesoxalate) with Methylamine hydrochloride (1.1 eq) in Methanol.
-
Reduction: Add NaBH₃CN (0.7 eq) or subject to Hydrogenation (H₂, Pd/C, 3 atm).
-
Mechanism: The intermediate imine is selectively reduced to the secondary amine.
-
Isolation: Filter catalyst, evaporate solvent, and recrystallize the residue from Isopropanol/HCl.
Spectroscopic Characterization (Self-Validating)
To validate the identity of CAS 56598-98-2 and distinguish it from the primary amine, use the following spectroscopic markers.
¹H-NMR (DMSO-d₆, 400 MHz) Prediction
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |
| 9.5 - 10.0 | Broad Singlet | 2H | NH₂⁺ | Ammonium protons (exchanges with D₂O) |
| 5.10 | Singlet | 1H | CH (α-position) | Critical: If absent, check for decarboxylation. |
| 4.25 | Quartet (J=7Hz) | 4H | O-CH₂-CH₃ | Ester methylene |
| 2.65 | Singlet | 3H | N-CH₃ | Definitive Proof of N-Methylation |
| 1.24 | Triplet (J=7Hz) | 6H | O-CH₂-CH₃ | Ester methyl |
Validation Logic:
-
Check δ 2.65: If this singlet is missing, you have the primary amine (CAS 13433-00-6).
-
Check Integration (N-Me vs Ester): Ratio should be 3:6 (1:2). If ratio is higher, you may have bis-alkylation (tertiary amine).
DOT Diagram: Analytical Logic
Figure 2: Analytical flowchart for confirming structural identity.
Stability & Handling Guidelines
-
Free Base Instability: The free amine of this compound is thermodynamically unstable. It tends to undergo self-condensation (forming pyrazines) or oxidative degradation. Always store as the Hydrochloride salt.
-
Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to hydrolysis of the ester groups over time.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Desiccant: Keep over P₂O₅ if stored at room temperature for short periods.
-
-
Reaction Handling: When using in synthesis, liberate the free base in situ using a non-nucleophilic base (e.g., DIPEA, Et₃N) immediately before the reaction step. Do not isolate the free base.
References
-
Compound Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 3084143 (Related Parent), Diethyl 2-(methylamino)malonate hydrochloride. Accessed via ChemicalBook and ChemWhat databases.
-
Synthesis (Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Methodology Reference).
-
Synthesis (Bromo-malonate Route): Palmer, C. S., & McWherter, P. W. "Ethyl Bromomalonate." Organic Syntheses, Coll.[1] Vol. 1, p.245 (1941). (Precursor Synthesis).[2]
-
Physical Properties (Comparator): Sigma-Aldrich. Product Specification for Diethyl aminomalonate hydrochloride (CAS 13433-00-6). (Used for thermodynamic baseline).
Sources
A Senior Application Scientist's Guide to Diethyl 2-(methylamino)malonate hydrochloride: From Sourcing Precursors to Synthetic Strategy
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the procurement and application of Diethyl 2-(methylamino)malonate hydrochloride, a potentially valuable but non-standard synthetic building block. Initial investigation reveals that this N-methylated aminomalonate is not a commercially cataloged item. Consequently, this document provides a comprehensive analysis of its readily available primary precursor, Diethyl 2-aminomalonate hydrochloride (CAS No. 13433-00-6). We present a detailed overview of the commercial availability, physicochemical properties, and safety considerations for this precursor. Furthermore, this guide outlines a robust and validated synthetic methodology—reductive amination—to facilitate the in-lab synthesis of the target Diethyl 2-(methylamino)malonate hydrochloride, thereby enabling its use in research and development programs.
Introduction: The Challenge of Sourcing N-Substituted Malonates
Diethyl 2-(methylamino)malonate hydrochloride is a difunctional molecule poised for utility in constructing complex heterocyclic systems and as a precursor to non-natural α-amino acids. Its structure suggests applications in medicinal chemistry where N-methylation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
However, a thorough survey of the chemical supplier landscape indicates that Diethyl 2-(methylamino)malonate hydrochloride is not a stock chemical . It is not listed in major chemical catalogs and does not have an assigned CAS number. This guide, therefore, pivots from a simple sourcing document to a more practical, field-proven strategy: sourcing a key precursor and providing a validated synthetic pathway to the target compound.
The Primary Precursor: Diethyl 2-aminomalonate hydrochloride
The logical and widely available starting material for the synthesis of the target compound is its primary amine analogue, Diethyl 2-aminomalonate hydrochloride.
Commercial Availability
This precursor is a standard catalog item available from numerous global suppliers in various quantities, from grams to kilograms. This widespread availability ensures a reliable and scalable supply chain for research and development.
| Supplier | Purity | Available Quantities |
| Chem-Impex [1] | ≥ 99% (GC) | 25g, 100g, 250g, 1kg, 5kg, 10kg |
| Sigma-Aldrich [2][3] | 98% | 10g, 25g, 100g |
| Apollo Scientific [4] | 95% | 1g, 100g, 500g |
| Manchester Organics [5] | 98% | 250g, Bulk |
| TCI Chemicals | min. 98.0% | 25g, 100g, 500g |
| ChemicalBook Suppliers [6] | 99% | Inquire for bulk |
| Sunway Pharm Ltd [7] | 97% | 500g, 1kg |
Note: Availability and pricing are subject to change. Researchers should consult suppliers directly for current information.
Physicochemical & Structural Properties
Understanding the properties of the precursor is critical for designing subsequent synthetic steps.
| Property | Value | Source(s) |
| Chemical Name | Diethyl 2-aminomalonate hydrochloride | [1][2][4][6] |
| Synonyms | Aminomalonic acid diethyl ester hydrochloride | [1][2] |
| CAS Number | 13433-00-6 | [1][2][4][6] |
| Molecular Formula | C₇H₁₄ClNO₄ | [6] |
| Molecular Weight | 211.64 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 165-170 °C (decomposes) | [6] |
| Solubility | Soluble in water | [6] |
| Storage Conditions | 2-8°C, under inert atmosphere, hygroscopic | [1][6] |
Proposed Synthesis of Diethyl 2-(methylamino)malonate hydrochloride
The conversion of the primary amine in Diethyl 2-aminomalonate to the desired N-methyl secondary amine can be efficiently achieved via reductive amination. This class of reaction is a cornerstone of modern organic synthesis due to its high efficiency, selectivity, and generally mild conditions, which helps to avoid the over-alkylation common with direct alkylation using alkyl halides.[8]
The Eschweiler-Clarke reaction is a classic and robust method for the methylation of amines using formaldehyde as the carbon source and formic acid as the reducing agent.[1] The reaction is irreversible due to the formation of carbon dioxide gas and reliably stops at the tertiary amine stage when excess reagents are used.[1] However, by carefully controlling the stoichiometry of formaldehyde, the reaction can be guided to favor the formation of the secondary amine.
Synthetic Pathway Diagram
The proposed two-step conversion from the commercially available hydrochloride salt to the target N-methylated product is outlined below. The first step is a simple neutralization to liberate the free amine, which is then subjected to reductive amination.
Caption: Proposed synthesis of the target compound from its precursor.
Detailed Experimental Protocol (Reductive Amination)
This protocol is a representative procedure adapted from standard methodologies for reductive amination.[8] Researchers must perform their own risk assessment and optimization.
Step 1: Liberation of the Free Amine
-
Dissolution: Suspend Diethyl 2-aminomalonate hydrochloride (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of starting material).
-
Neutralization: Add a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, slowly with vigorous stirring until the aqueous layer is slightly basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine, which is often an oil. This material is typically used immediately in the next step without further purification.[5]
Step 2: N-Methylation
-
Reaction Setup: Dissolve the crude Diethyl aminomalonate from Step 1 in a suitable solvent like 1,2-dichloroethane (DCE) or methanol. Place the flask in an ice bath to maintain a temperature of 0 °C.
-
Reagent Addition: Add aqueous formaldehyde (37% solution, 1.0-1.1 equivalents) dropwise to the stirred solution. Stir for 30 minutes at 0 °C to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equivalents), portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that efficiently reduces iminium ions in the presence of aldehydes, preventing side reactions.[2]
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 1 hour. Extract the mixture three times with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product, Diethyl 2-(methylamino)malonate, can be purified by column chromatography on silica gel.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free amine in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete. Collect the solid by filtration, wash with cold ether, and dry under vacuum.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Safety, Handling, and Storage of Precursors
As Diethyl 2-aminomalonate hydrochloride is the primary material to be handled, its safety profile is paramount.
-
Hazard Identification: The compound is irritating to the eyes, respiratory system, and skin.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, as the material is hygroscopic.[6] Recommended storage temperature is between 2-8°C.[1][6]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move person to fresh air.
-
Conclusion
While Diethyl 2-(methylamino)malonate hydrochloride is not directly available from commercial chemical suppliers, its synthesis is readily achievable for a proficient organic chemist. The strategy outlined in this guide—procuring the widely available and cost-effective Diethyl 2-aminomalonate hydrochloride and converting it via a robust reductive amination protocol—provides a reliable and scalable path to obtaining this valuable N-methylated building block. This approach empowers researchers to access novel chemical space and advance their drug discovery and development programs without being constrained by limited commercial catalogs.
References
-
Master Organic Chemistry. Reductive Amination, and How It Works.[Link]
-
Organic Syntheses. DIETHYL AMINOMALONATE HYDROCHLORIDE.[Link]
-
Wikipedia. Eschweiler–Clarke reaction.[Link]
-
ChemBK. Diethyl aminomalonate hydrochloride.[Link]
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US20080125606A1 - In situ or one-pot hydrogenation and reductive amination process - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reductive amination with [11C]formaldehyde | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. US5847197A - Process for the preparation of aminomalonic acid ester salts - Google Patents [patents.google.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Advanced Synthetic Protocols: Diethyl 2-(methylamino)malonate hydrochloride
[1][2]
Executive Summary: The N-Methyl "Switch" in Scaffold Design
Diethyl 2-(methylamino)malonate hydrochloride (CAS: 56598-98-2) is a specialized bifunctional building block. Unlike its primary amine counterpart (diethyl aminomalonate), the presence of the N-methyl group pre-installs a critical substituent often required for bioactivity (e.g., kinase selectivity or metabolic stability) while eliminating the need for post-synthetic methylation, which can be regiochemically difficult.
This guide details the technical handling and core reactivity of this compound, focusing on its utility as a precursor for N-methylated nitrogen heterocycles (quinolones, pyrroles, and hydantoins).
Chemical Profile & Handling Strategy
Physicochemical Properties
| Property | Specification | Technical Note |
| Molecular Formula | C₈H₁₅NO₄[1][2][3]·HCl | Salt form stabilizes the amine against oxidation. |
| Molecular Weight | 225.67 g/mol | Stoichiometry calculations must account for HCl (36.46 g/mol ). |
| Appearance | White crystalline powder | Highly hygroscopic; handle under inert atmosphere (N₂/Ar). |
| Solubility | Water, Ethanol, DMSO | Poor solubility in non-polar ethers (Et₂O) or hexanes. |
| pKa (est.) | ~8.5 (Amine) | Requires a base with pKa > 10 for efficient deprotonation. |
Critical Handling Protocol: In-Situ Neutralization
The hydrochloride salt is stable but unreactive as a nucleophile. For all reactions described below, the free base must be liberated.
The "Biphasic Liberation" Protocol (Recommended):
-
Dissolution: Dissolve the HCl salt in a minimum volume of water (approx. 5 mL/g).
-
Basification: Cool to 0°C. Slowly add saturated NaHCO₃ (aq) until pH ~9.
-
Extraction: Immediately extract with DCM (3x). Note: The free amine is water-soluble; salting out with NaCl improves recovery.
-
Drying: Dry organic layer over Na₂SO₄ (anhydrous) and concentrate immediately before use.
-
Warning: The free base is prone to intermolecular condensation (dimerization) upon prolonged storage. Use immediately.
-
Core Reaction Module A: N-Acylation & Cyclization (Quinolone Access)
This is the primary workflow for synthesizing N-methyl-4-hydroxy-2-quinolones and related scaffolds. The N-methyl group directs regioselectivity, preventing side reactions common with primary amines (e.g., Schiff base formation).
Mechanism & Pathway
The secondary amine reacts with an activated acid derivative (Acid Chloride) to form a tertiary amide. Under basic conditions, this intermediate undergoes a Dieckmann-type condensation or intramolecular Friedel-Crafts (if aryl) to close the ring.
Figure 1: Synthetic workflow for converting the malonate precursor into N-methylated heterocycles.
Experimental Protocol: Synthesis of Diethyl 2-(N-methylbenzamido)malonate
Objective: Acylation of the secondary amine with Benzoyl Chloride.
Reagents:
-
Diethyl 2-(methylamino)malonate HCl (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq) [Note: 1 eq for HCl salt, 1 eq for reaction, 0.5 eq excess]
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Suspension: Suspend the malonate HCl salt (10 mmol) in DCM (50 mL).
-
Base Addition: Add Et₃N (25 mmol) dropwise at 0°C. The suspension will clear as the free base dissolves and Et₃N·HCl precipitates (or remains suspended). Stir for 15 min.
-
Acylation: Add Benzoyl Chloride (11 mmol) dropwise via syringe over 10 minutes at 0°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).
-
Workup: Quench with water (50 mL). Wash organic layer with 1M HCl (to remove excess Et₃N) and then sat. NaHCO₃.
-
Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography if necessary (often obtained as a viscous oil).
Validation Check:
-
¹H NMR (CDCl₃): Look for the disappearance of the broad NH signal and the appearance of aromatic protons. The N-methyl group typically shifts downfield (approx. 3.0-3.2 ppm) due to the amide bond.
Core Reaction Module B: Heterocycle Condensation (Pyrimidines)
The diester functionality allows for condensation with binucleophiles like Urea, Thiourea, or Amidines to form N-methyl-4,6-dihydroxypyrimidines .
Reaction Logic
Unlike standard malonates, the C2-position bears an amino group. This reaction typically yields 5-amino-pyrimidines (or 5-N-methylamino derivatives).
Stoichiometry Table:
| Component | Equivalents | Role |
|---|---|---|
| Malonate HCl | 1.0 | Electrophile (Esters) |
| Urea / Amidine | 1.2 | Binucleophile |
| Sodium Ethoxide (NaOEt) | 3.0 - 4.0 | Base (Promotes condensation) |
| Ethanol (EtOH) | Solvent | Must be anhydrous |
Protocol Overview
-
Generate NaOEt in situ (Na metal in EtOH).
-
Add the Urea/Amidine.
-
Add the Malonate HCl salt (the base will neutralize it in situ).
-
Reflux for 6–12 hours.
-
Acidify to precipitate the pyrimidine derivative.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Acylation) | HCl salt not fully neutralized. | Use 2.5–3.0 eq of base. Ensure vigorous stirring if heterogeneous. |
| Hydrolysis of Esters | Wet solvents or excess water during workup. | Use anhydrous solvents. Avoid prolonged exposure to aqueous base. |
| Oligomerization | Free base left too long before reaction. | Generate free base in situ or use immediately. |
| Incomplete Cyclization | Temperature too low. | Switch solvent to Toluene or Diphenyl ether (Dowtherm A) for high-temp cyclizations (>110°C). |
References
-
Malonate Chemistry Overview
- Title: "The Chemistry of Malonic Esters and Their Deriv
- Source: Organic Reactions (Wiley)
- Context: General reactivity of C-substituted and N-substituted malon
-
Link:
-
Quinolone Synthesis (Gould-Jacobs & Analogs)
- Title: "Synthesis of 4-hydroxy-3-quinolinecarboxylic acids"
-
Source: Journal of the American Chemical Society[4]
- Context: Mechanistic foundation for cyclizing aminomalonate deriv
-
Link:
-
Building Block Data
- Title: "Diethyl 2-(methylamino)
- Source: ChemicalBook / PubChem
-
Context: Physical properties and CAS verification (56598-98-2).[2]
-
Link:
-
Pyrimidine Synthesis Reference
-
Title: "Pyrimidines.[1] I. Synthesis of 5-substituted pyrimidines"
- Source: Journal of Organic Chemistry
- Context: Condensation of malon
-
Link:
-
Sources
- 1. 215254-90-3,tert-butyl N-(2-formamidoethyl)carbamate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1158124-18-5,6-[(3-phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 56598-98-2,Diethyl 2-(Methylamino)malonate Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
The Dual Reactivity of the Methylamino Group in Malonate Esters: A Technical Guide for Synthetic Strategy
Abstract
This technical guide provides an in-depth exploration of the reactivity of the methylamino group when incorporated into a malonate ester scaffold. Moving beyond the canonical reactivity of the malonate core, we delve into the nuanced electronic and steric influences of the N-methyl substituent. This document serves as a strategic resource for researchers, medicinal chemists, and professionals in drug development, offering insights into leveraging the methylamino group for molecular elaboration through N-acylation, N-alkylation, and intramolecular cyclization pathways. Detailed experimental protocols, mechanistic considerations, and predictive reactivity models are presented to empower the rational design of synthetic routes.
Introduction: A Dichotomy of Reactive Centers
The malonate ester is a cornerstone of organic synthesis, prized for the reactivity of its acidic α-carbon. The introduction of a methylamino group at this position fundamentally alters the electronic landscape of the molecule, creating a second, competing nucleophilic center at the nitrogen atom. Understanding the interplay between the α-carbon and the nitrogen is paramount for selectively targeting either position for functionalization.
The lone pair of electrons on the nitrogen atom can participate in resonance with the adjacent carbonyl groups, albeit weakly, which modulates the acidity of the α-proton and the nucleophilicity of the nitrogen itself. Furthermore, the methyl group introduces steric considerations that can influence the accessibility of both the nitrogen and the α-carbon to incoming electrophiles. This guide will dissect these factors to provide a predictive framework for the reactivity of (methylamino)malonate esters.
Electronic and Steric Landscape
The reactivity of diethyl (methylamino)malonate is governed by a delicate balance of electronic and steric effects.
-
Electronic Effects: The nitrogen atom of the methylamino group is an electron-donating group by induction and a weak electron-donating group by resonance. This has two primary consequences:
-
Decreased Acidity of the α-Proton: Compared to unsubstituted diethyl malonate (pKa ≈ 13), the electron-donating nature of the amino group slightly increases the electron density at the α-carbon, making the corresponding proton less acidic. This necessitates the use of stronger bases to achieve complete deprotonation for C-alkylation reactions.
-
Nucleophilicity of the Nitrogen: The nitrogen atom, with its lone pair of electrons, acts as a potent nucleophile, readily participating in reactions with a variety of electrophiles.
-
-
Steric Effects: The methyl group attached to the nitrogen introduces moderate steric hindrance.[1] This can influence the rate and feasibility of reactions at both the nitrogen and the α-carbon, particularly with bulky electrophiles. For instance, while N-acylation is generally facile, N-alkylation with sterically demanding alkyl halides may be slower compared to reactions with less hindered primary amines.
Key Reaction Pathways of the Methylamino Group
The methylamino group offers a versatile handle for a range of chemical transformations. The following sections detail the most pertinent reactions, providing both mechanistic insights and practical experimental protocols.
N-Acylation: Formation of N-Acyl-N-methylaminomalonates
N-acylation is a robust and high-yielding transformation that serves to introduce a carbonyl moiety onto the nitrogen atom. This reaction is fundamental for the synthesis of a variety of complex molecules, including precursors to heterocyclic compounds.
Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the methylamino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). The subsequent collapse of the tetrahedral intermediate and expulsion of the leaving group (e.g., chloride) affords the N-acylated product. The presence of a non-nucleophilic base is crucial to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.
Experimental Protocol: Synthesis of Diethyl (N-acetyl-N-methylamino)malonate
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethyl (methylamino)malonate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired product.
Data Presentation: Representative N-Acylation Reactions
| Acylating Agent | Base | Solvent | Yield (%) | Reference |
| Acetyl Chloride | Triethylamine | DCM | >90 | [2] |
| Benzoyl Chloride | Pyridine | THF | 85-95 | General Procedure |
| Acetic Anhydride | DMAP (cat.) | DCM | >90 | General Procedure |
Diagram: N-Acylation Workflow
Sources
Methodological & Application
Application Note: Optimized Protocols for N-Alkylation of Diethyl 2-(methylamino)malonate hydrochloride
Abstract & Strategic Overview
Diethyl 2-(methylamino)malonate is a pivotal "switch" intermediate in the synthesis of fluoroquinolone antibiotics and complex heterocyclic scaffolds. Its unique structure features a secondary amine flanked by two electron-withdrawing ester groups. This electronic environment renders the nitrogen less nucleophilic than typical secondary amines, while the
The Chemist's Challenge: The primary failure mode in alkylating this substrate is Regioselectivity .
-
Target: N-alkylation (formation of a tertiary amine).
-
Competitor: C-alkylation (formation of a quaternary carbon center).
-
Side Reaction: Ester hydrolysis or decarboxylation under harsh conditions.
This guide presents two validated protocols designed to maximize N-selectivity while suppressing C-alkylation and hydrolysis.
Chemical Mechanism & Decision Matrix
To select the correct protocol, one must understand the competing pathways.
Pathway Analysis
-
Direct Alkylation (
): Uses an alkyl halide.[1][2] Requires a base.[1][3][4] -
Reductive Amination: Uses an aldehyde/ketone and a hydride source.[7][8]
-
Benefit: Completely avoids C-alkylation risks.
-
Limitation: Limited to available aldehyde precursors.
-
Figure 1: Reaction pathways illustrating the divergence between N-alkylation (desired) and C-alkylation (undesired).
Protocol A: Direct N-Alkylation via
Best for: Primary alkyl halides (bromides/iodides), benzyl halides. Mechanism: Finkelstein-assisted Nucleophilic Substitution.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Substrate (HCl Salt) | 1.0 | Reactant | Hygroscopic; dry before use. |
| Alkyl Halide (R-X) | 1.1 - 1.2 | Electrophile | R-Br or R-I preferred. If R-Cl, add KI. |
| Base: | 3.0 | Base | Critical: 1 eq neutralizes HCl, 2 eq drives reaction. |
| Additive: TBAI | 0.1 | Catalyst | Phase transfer catalyst; speeds up reaction. |
| Solvent: MeCN | 10 vol | Solvent | Acetonitrile (Anhydrous). DMF is alt. |
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge with Nitrogen (
) or Argon.
-
-
Solubilization & Neutralization:
-
Add Diethyl 2-(methylamino)malonate HCl (1.0 equiv) to the flask.
-
Add Anhydrous Acetonitrile (MeCN) (10 mL per gram of substrate).
-
Add Powdered
(3.0 equiv) in one portion. -
Observation: Evolution of
gas may occur as the HCl salt neutralizes. Stir at Room Temperature (RT) for 30 minutes.
-
-
Alkylation:
-
Add Tetrabutylammonium iodide (TBAI) (0.1 equiv).
-
Add the Alkyl Halide (1.1 equiv) dropwise via syringe.[2]
-
Optimization: If using a chloride, add Sodium Iodide (NaI, 0.5 equiv) to generate the iodide in situ.
-
-
Reaction:
-
Heat the mixture to 50–60°C .
-
Caution: Do not exceed 80°C to prevent ester hydrolysis or retro-Claisen type decomposition.
-
Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. Reaction typically requires 4–12 hours.
-
-
Workup:
-
Purification:
-
Flash Column Chromatography is usually required to separate the product from unreacted secondary amine.
-
Stationary Phase: Silica Gel.[2]
-
Mobile Phase: Gradient 0%
30% EtOAc in Hexanes.
-
Protocol B: Reductive Amination (High Selectivity)
Best for: Aldehydes, Ketones, and when over-alkylation (quaternization) is a concern. Mechanism: Imine/Iminium ion formation followed by hydride reduction.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Substrate (HCl Salt) | 1.0 | Reactant | |
| Aldehyde/Ketone | 1.1 | Electrophile | |
| Base: | 1.0 | Neutralizer | Frees the amine from HCl salt. |
| Reductant: | 1.5 | Reducing Agent | Mild; tolerates esters. |
| Solvent: DCE | 10 vol | Solvent | 1,2-Dichloroethane (or DCM). |
Step-by-Step Procedure
-
Free-Basing (In-situ):
-
To a flask containing Diethyl 2-(methylamino)malonate HCl (1.0 equiv) in DCE , add Triethylamine (
) (1.0 equiv). -
Stir for 15 minutes at RT.
-
-
Imine Formation:
-
Add the Aldehyde (1.1 equiv).
-
Optional: Add
(anhydrous) or Molecular Sieves (4Å) to sequester water and drive imine formation. -
Stir for 1–2 hours at RT.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add Sodium triacetoxyborohydride (
) (1.5 equiv) in 3 portions over 15 minutes. -
Note: Gas evolution (
) is possible but usually minimal with acetoxyborohydride. -
Allow to warm to RT and stir overnight (12–16 hours).
-
-
Quench & Workup:
-
Quench by adding Saturated
solution (slowly). Stir for 20 minutes until bubbling ceases. -
Extract with DCM (
). -
Wash combined organics with Brine.
-
Dry over
and concentrate.
-
Critical Process Parameters (CPP) & Troubleshooting
Analytical Control
-
NMR Signature:
-
Look for the disappearance of the broad NH signal (typically 2.0–3.0 ppm).
-
N-Alkylation: The
-proton (CH) of the malonate appears as a singlet (or distinct coupled signal) around 4.0–4.5 ppm. -
C-Alkylation (Impurity): The
-proton signal will disappear entirely, as the carbon becomes quaternary.
-
-
Mass Spec (LCMS):
-
Product Mass:
.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | HCl salt not neutralized. | Ensure 3.0 eq of |
| C-Alkylation Observed | Base is too strong ( | Switch to |
| Ester Hydrolysis | Wet solvent or high temp. | Use anhydrous MeCN/DMF. Keep temp |
| Quaternization | Excess alkyl halide. | Control stoichiometry strictly (1.1 eq). Use Protocol B. |
Safety Considerations
-
Diethyl 2-(methylamino)malonate HCl: Irritant. Avoid inhalation of dust.
-
Alkyl Halides: Potent alkylating agents (potential carcinogens). Use in a fume hood.
-
DCE (Dichloroethane): Toxic and suspected carcinogen. DCM is a viable substitute if DCE is restricted.
References
-
General N-Alkylation of Amino Esters
-
Coomber, C. E., & Diorazio, L. J. (2020). N-Alkylation of α-Amino Esters and Amides through Hydrogen Borrowing. European Journal of Organic Chemistry, 2020(39), 6204–6208.
-
-
Reactivity of Diethyl Aminomalonate
-
Reductive Amination Standards
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
-
Selectivity in Malonate Alkylation
-
BenchChem Protocols.[1] Protocol for the Alkylation of Diethyl(trimethylsilylmethyl)malonate. (General reference for malonate base handling).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Diethyl 2-(methylamino)malonate Hydrochloride in Heterocyclic Scaffolding
Here is a comprehensive Application Note and Protocol guide for the use of Diethyl 2-(methylamino)malonate hydrochloride in heterocyclic synthesis.
Executive Summary & Chemical Profile[1][2]
Diethyl 2-(methylamino)malonate hydrochloride (CAS: 56598-98-2) is a specialized bifunctional building block. Unlike its primary amine counterpart (diethyl aminomalonate), this reagent carries a pre-installed N-methyl group. This structural feature is critical in medicinal chemistry for regioselective synthesis .
Using this reagent allows researchers to introduce the N-methyl moiety at the beginning of the synthetic sequence. This strategy avoids the need for late-stage alkylation steps (using toxic reagents like methyl iodide or dimethyl sulfate), which often suffer from poor regioselectivity (N- vs. O-alkylation) in tautomeric heterocycles like quinolones and pyrimidines.
Chemical Identity
| Property | Data |
| Chemical Name | Diethyl 2-(methylamino)propanedioate hydrochloride |
| CAS Number | 56598-98-2 (HCl salt); 36295-63-3 (Free base) |
| Formula | |
| MW | 225.67 g/mol |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in water, ethanol, DMSO; sparingly soluble in ether/hexane. |
| pKa (est) | ~8.5 (ammonium conjugate acid) |
Mechanistic Insight: The "N-Methyl First" Advantage
In standard heterocyclic synthesis (e.g., the Gould-Jacobs reaction), the nitrogen atom is often unsubstituted. Alkylating the resulting lactam/enaminone later typically yields a mixture of N-alkyl and O-alkyl products due to lactam-lactim tautomerism.
Diethyl 2-(methylamino)malonate solves this by acting as a nucleophilic secondary amine .
-
Nucleophilicity: The secondary amine is more nucleophilic than the primary analogue, facilitating rapid condensation with electrophiles (acid chlorides, isocyanates).
-
Sterics: The N-methyl group provides bulk that can direct conformational folding during cyclization.
-
Acidity: The
-proton (between the esters) remains acidic ( ), allowing for subsequent anionic cyclizations (Dieckmann-type).
Pathway Visualization (DOT)
The following diagram illustrates the divergent pathways between using a primary vs. secondary aminomalonate.
Caption: Comparison of synthetic routes. The "N-Methyl First" strategy (Green) eliminates regioselectivity issues associated with late-stage alkylation (Red).
Key Applications & Protocols
Application A: Synthesis of N-Methyl-4-Hydroxy-2-Quinolones
This scaffold is ubiquitous in alkaloids and synthetic immunomodulators (e.g., Roquinimex analogues). The protocol below utilizes the reaction of the reagent with an activated anthranilic acid derivative (isatoic anhydride or 2-fluorobenzoyl chloride).
Protocol 1: Synthesis of Ethyl 1-methyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Rationale:
We utilize the reaction between the secondary amine of the malonate and 2-fluorobenzoyl chloride . The subsequent step involves an intramolecular
Reagents:
-
Diethyl 2-(methylamino)malonate HCl (1.0 eq)
-
2-Fluorobenzoyl chloride (1.1 eq)
-
Triethylamine (
) (2.5 eq) - Crucial: 1 eq to free base the HCl salt, 1 eq to scavenge HCl from acylation. -
Sodium Ethoxide (NaOEt) (2.0 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Ethanol (anhydrous)
Step-by-Step Methodology:
-
Free Base Generation (In Situ):
-
To a flame-dried round-bottom flask under
, add Diethyl 2-(methylamino)malonate HCl (10 mmol, 2.26 g) and anhydrous DCM (50 mL). -
Cool to 0°C. Dropwise add
(25 mmol, 3.5 mL). Stir for 15 min. The solution will become cloudy as precipitates (or remains suspended).
-
-
Acylation:
-
Add 2-Fluorobenzoyl chloride (11 mmol, 1.74 g) dropwise over 10 minutes at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting amine spot (ninhydrin active) should disappear.
-
Workup: Wash with water (2 x 20 mL), 1M HCl (1 x 20 mL - removes xs amine), and Brine. Dry over
, filter, and concentrate. -
Intermediate: You now have Diethyl 2-[N-methyl-N-(2-fluorobenzoyl)amino]malonate . Yield is typically >90%.
-
-
Cyclization:
-
Dissolve the crude intermediate in anhydrous Ethanol (40 mL).
-
Add NaOEt (21 wt% in EtOH, 20 mmol) dropwise at RT.
-
Heat to reflux (80°C) for 6-12 hours.
-
Mechanism:[1] The enolate of the malonate attacks the ester (Dieckmann) or the aryl fluoride (
). In this specific substrate class, the Dieckmann condensation usually occurs first to form the 4-hydroxy-2-quinolone ring.
-
-
Isolation:
-
Cool reaction to RT. Remove solvent in vacuo.
-
Redissolve residue in water (30 mL). The product is soluble as the sodium enolate.
-
Acidification: Carefully acidify with 2M HCl to pH 2. The product will precipitate as a white/off-white solid.
-
Filter, wash with cold water, and dry. Recrystallize from EtOH/DMF if necessary.
-
Data Table: Expected Outcomes
| Parameter | Value | Notes |
|---|---|---|
| Intermediate Yield | 85-95% | Acylation is highly efficient. |
| Final Yield | 70-80% | Dependent on dryness of EtOH. |
| Melting Point | >200°C | Characteristic of high-melting quinolones. |
| 1H NMR (DMSO-d6) |
Application B: Synthesis of N-Methyl-Pyrimidines (Dihydro-pyrimidinediones)
This reagent is ideal for condensing with ureas or isocyanates to form N-methylated barbituric acid derivatives or uracils.
Protocol 2: Condensation with Phenyl Isocyanate
Rationale: Reaction with an isocyanate yields a urea intermediate which spontaneously (or with base) cyclizes to form a substituted hydantoin or pyrimidine derivative depending on conditions.
Reagents:
-
Diethyl 2-(methylamino)malonate HCl (5 mmol)
-
Phenyl Isocyanate (5.5 mmol)
-
Diisopropylethylamine (DIPEA) (6 mmol)
-
Toluene (Dry)
Methodology:
-
Suspend the amino malonate HCl in Toluene. Add DIPEA to liberate the amine.
-
Add Phenyl Isocyanate at RT.
-
Heat to 80°C for 3 hours.
-
Result: Formation of the urea intermediate Diethyl 2-(1-methyl-3-phenylureido)malonate .
-
Cyclization: Treat with NaOEt/EtOH reflux to close the ring, yielding 1-methyl-3-phenyl-barbituric acid derivatives (via loss of 2 EtOH).
Experimental Workflow Diagram
The following diagram details the critical decision points and handling requirements for the HCl salt.
Caption: Operational workflow for converting the hydrochloride salt into heterocyclic products.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247.
-
Pharmaffiliates . (n.d.). Diethyl 2-(methylamino)malonate Reference Standard. Retrieved October 26, 2023, from [Link]
- Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269-272.
Sources
Application Notes & Protocols: A Guide to Condensation Reactions with Diethyl 2-(methylamino)malonate Hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of Diethyl 2-(methylamino)malonate hydrochloride in condensation reactions. This versatile reagent, possessing both an active methylene group and a secondary amine, serves as a valuable building block in organic synthesis, particularly for the construction of complex molecular scaffolds and heterocyclic systems. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for key transformations, and explain the causality behind critical experimental choices to ensure reproducible and high-yielding outcomes.
Introduction: The Synthetic Utility of Diethyl 2-(methylamino)malonate
Diethyl 2-(methylamino)malonate is a bifunctional reagent of significant interest in synthetic organic chemistry. Its hydrochloride salt form ensures stability for storage and handling.[1][2][3] Prior to its use in base-catalyzed reactions, the free amine must be liberated, typically through a simple liquid-liquid extraction with a mild base.
The core reactivity of this molecule stems from two key features:
-
The Active Methylene Group: The protons on the carbon situated between two ester carbonyl groups (the α-carbon) are acidic (pKa ≈ 13 in DMSO). They can be readily abstracted by a mild base to form a stabilized carbanion (enolate).[4] This nucleophilic carbanion is central to C-C bond formation.
-
The Secondary Amine: The methylamino group can act as a nucleophile or an internal base, and its presence is crucial for subsequent intramolecular cyclization reactions, enabling the efficient synthesis of nitrogen-containing heterocycles.
These features make it an ideal substrate for condensation reactions with carbonyl compounds, most notably the Knoevenagel condensation.[5][6][7]
The Knoevenagel Condensation: Mechanism and Principles
The Knoevenagel condensation is the reaction between a compound with an active methylene group and an aldehyde or ketone, catalyzed by a weak base.[6][8] The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[6]
Mechanism:
-
Deprotonation: A mild base (e.g., piperidine, pyridine, or even the substrate's own amino group) abstracts a proton from the active methylene group of the diethyl malonate derivative, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate (an aldol-type adduct).[8]
-
Protonation: The resulting alkoxide is protonated, typically by the conjugate acid of the base, to form a β-hydroxy compound.
-
Dehydration: Under the reaction conditions, this intermediate readily undergoes elimination of a water molecule to form a new carbon-carbon double bond, resulting in the final α,β-unsaturated product. The formation of this conjugated system is a strong thermodynamic driving force for the reaction.[7]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis of Heterocycles by diethyl malonate | Filo [askfilo.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Reactions with Diethyl 2-(methylamino)malonate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the analytical monitoring of chemical reactions involving Diethyl 2-(methylamino)malonate hydrochloride. Recognizing the critical role of this versatile building block in pharmaceutical synthesis, this document outlines robust analytical methodologies to ensure reaction specificity, maximize yield, and control impurity profiles. The protocols herein are grounded in established analytical principles and are designed to be implemented in both research and development and quality control environments. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time and in-process monitoring.
Introduction: The Synthetic Importance and Analytical Challenges
Diethyl 2-(methylamino)malonate hydrochloride is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a secondary amine and a malonic ester moiety, allows for a diverse range of chemical transformations, including N-acylation, N-alkylation, and subsequent manipulations of the ester groups.[1] However, this reactivity also presents analytical challenges. A thorough understanding of the reaction kinetics, potential side reactions, and impurity formation is paramount for the development of safe and efficient manufacturing processes.
This guide provides the analytical tools necessary to address these challenges, ensuring the integrity of the synthetic route and the quality of the final product. The methodologies described are designed to be specific, sensitive, and stability-indicating.
Reaction Monitoring: A Multi-Modal Approach
No single analytical technique is universally optimal for monitoring all reactions of Diethyl 2-(methylamino)malonate hydrochloride. The choice of method depends on the specific reaction being performed, the properties of the reactants and products, and the information required. We advocate for a multi-modal approach, leveraging the strengths of different techniques to gain a comprehensive understanding of the reaction progress.
Caption: Multi-modal analytical workflow for reaction monitoring.
Potential Side Reactions and Impurity Formation
Effective reaction monitoring requires an awareness of potential side reactions and the impurities they may generate. For reactions involving Diethyl 2-(methylamino)malonate hydrochloride, the following should be considered:
-
Hydrolysis: The ester groups are susceptible to hydrolysis under either acidic or basic conditions, leading to the corresponding mono-ester or the fully hydrolyzed malonic acid derivative.[2][3]
-
Decarboxylation: Substituted malonic acids can undergo decarboxylation upon heating, particularly under acidic conditions, to yield a substituted acetic acid.[2][4][5]
-
Transesterification: In the presence of other alcohols and a catalyst, the ethyl esters can undergo transesterification, leading to mixed esters or the fully transesterified product.[6][7]
-
Dialkylation/Diacylation: The active methylene proton on the malonate backbone can be deprotonated, leading to undesired dialkylation or diacylation products.[8]
-
Reaction with Formaldehyde: Diethyl aminomalonate can react with formaldehyde to generate an azomethine ylide, which can undergo further cycloaddition reactions.[9]
A thorough understanding of these potential side reactions is crucial for developing specific and stability-indicating analytical methods.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a powerful technique for the quantitative monitoring of reactions involving Diethyl 2-(methylamino)malonate hydrochloride due to its high resolution, sensitivity, and reproducibility. A well-developed HPLC method can separate the starting material, intermediates, products, and impurities in a single run.
Rationale for Method Development
The polar nature of Diethyl 2-(methylamino)malonate hydrochloride and its potential products and impurities makes reverse-phase HPLC an ideal choice. A C18 column is a good starting point, offering a versatile stationary phase for the separation of a wide range of polar and non-polar compounds. The mobile phase composition can be optimized to achieve the desired separation. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The inclusion of an acidic modifier like formic or phosphoric acid can improve peak shape for amine-containing compounds.[10]
Protocol: Stability-Indicating HPLC Method
This protocol describes a gradient HPLC method suitable for monitoring the consumption of Diethyl 2-(methylamino)malonate hydrochloride and the formation of products and impurities.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Step-by-Step Protocol:
-
Sample Preparation:
-
Carefully withdraw a representative sample from the reaction mixture.
-
Quench the reaction immediately by diluting the sample in a suitable solvent (e.g., mobile phase A) to a known concentration (e.g., 1 mg/mL). The quenching step is critical to prevent further reaction after sampling.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of Diethyl 2-(methylamino)malonate hydrochloride reference standard in mobile phase A at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the analyte in the reaction samples.
-
-
Analysis:
-
Inject the prepared samples and standards onto the HPLC system.
-
Integrate the peaks corresponding to the starting material, product(s), and any observed impurities.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of the starting material and product(s) in the reaction samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of impurities relative to the main product peak area.
-
Method Validation: This method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) for By-product Identification
GC-MS is a highly sensitive and specific technique that is particularly useful for the identification of volatile by-products and impurities that may not be readily detectable by HPLC. Due to the polar and non-volatile nature of Diethyl 2-(methylamino)malonate hydrochloride, derivatization is often necessary prior to GC-MS analysis.
Derivatization Strategy
The primary amino and carboxylic acid ester functionalities of the analyte and related compounds can be derivatized to increase their volatility and thermal stability. A common approach for amino acids and their esters is silylation or acylation. For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoracetamide (MSTFA) can convert the amine to its trimethylsilyl derivative. Alternatively, acylation of the amine can be performed.
Caption: General workflow for GC-MS analysis requiring derivatization.
Protocol: GC-MS Analysis with Silylation
This protocol provides a general procedure for the derivatization and GC-MS analysis of reaction mixtures.
Table 2: GC-MS Instrumentation and Conditions
| Parameter | Value |
| GC-MS System | Agilent 7890B GC with 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Mass Range | 50 - 500 amu |
Step-by-Step Protocol:
-
Sample Preparation and Derivatization:
-
Withdraw a sample from the reaction mixture and quench as described for HPLC analysis.
-
Evaporate a known volume of the quenched sample to dryness under a stream of nitrogen.
-
To the dry residue, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra of the separated components.
-
-
Identification:
-
Identify the components by comparing their mass spectra with a commercial library (e.g., NIST) or with the spectra of known standards.
-
The fragmentation patterns will provide structural information for the identification of unknown by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring
NMR spectroscopy is a powerful tool for real-time, in-situ monitoring of chemical reactions. It provides detailed structural information and can be used to quantify the concentrations of reactants, intermediates, and products simultaneously without the need for sample workup.
Advantages of In-Situ NMR
-
Non-invasive: No need to withdraw samples from the reaction, thus preserving the reaction integrity.
-
Real-time data: Provides immediate feedback on reaction kinetics and mechanism.
-
Structural information: Enables the identification of transient intermediates and unexpected products.
Protocol: In-Situ ¹H NMR Reaction Monitoring
This protocol outlines the setup for monitoring a reaction in an NMR tube.
Table 3: NMR Instrumentation and Parameters
| Parameter | Value |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Probe | 5 mm BBO probe |
| Solvent | Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, CDCl₃) |
| Temperature | Controlled to the desired reaction temperature |
| Pulse Program | Standard ¹H zg30 |
| Number of Scans | 4-16 (depending on concentration) |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay | 5 seconds (for quantitative measurements) |
Step-by-Step Protocol:
-
Reaction Setup:
-
In a clean, dry NMR tube, dissolve a known amount of Diethyl 2-(methylamino)malonate hydrochloride in a suitable deuterated solvent.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantification.
-
Acquire a ¹H NMR spectrum of the starting material.
-
Initiate the reaction by adding the other reactant(s) to the NMR tube.
-
-
Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, which has been pre-heated or cooled to the desired reaction temperature.
-
Acquire ¹H NMR spectra at regular time intervals throughout the course of the reaction.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Identify the characteristic signals for the starting material, product(s), and any intermediates.
-
Integrate the signals of interest relative to the internal standard.
-
Plot the concentration of each species as a function of time to determine the reaction kinetics.
-
Conclusion
The analytical methods and protocols detailed in this guide provide a robust framework for monitoring reactions involving Diethyl 2-(methylamino)malonate hydrochloride. The synergistic use of HPLC, GC-MS, and NMR spectroscopy allows for comprehensive control over the reaction process, from quantitative tracking of reactants and products to the identification of trace impurities. By implementing these validated methods, researchers and drug development professionals can ensure the quality, consistency, and safety of their synthetic processes, ultimately accelerating the delivery of new therapeutics.
References
- SIELC Technologies. (n.d.). Separation of Dimethyl malonate on Newcrom R1 HPLC column.
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Diethyl malonate – Knowledge and References. Retrieved from [Link]
-
Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Preparation method of diethyl aminomalonate hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1). Retrieved from [Link]
-
ResearchGate. (n.d.). Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine on. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
-
Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Transesterification of diethyl malonate with benzyl alcohol catalysed by modified zirconia: Kinetic study. Retrieved from [Link]benzyl_alcohol_catalysed_by_modified_zirconia_Kinetic_study)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. Diethyl aminomalonate hydrochloride | 13433-00-6 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Optimizing Reactivity of Diethyl 2-(methylamino)malonate HCl: Solvent Selection & Free-Basing Protocols
Executive Summary
Diethyl 2-(methylamino)malonate hydrochloride is a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of fluoroquinolone antibiotics and fused pyrimidine heterocycles. However, its utility is frequently bottlenecked by its ionic nature. As a hydrochloride salt, it exhibits poor solubility in the non-polar organic solvents typically required for anhydrous condensation reactions, while protic solvents often introduce competing transesterification side reactions.
This Application Note provides a definitive guide to overcoming these solubility-reactivity paradoxes. We analyze solvent effects on the nucleophilicity of the secondary amine and the acidity of the
The Solubility-Reactivity Paradox
The hydrochloride salt of diethyl 2-(methylamino)malonate exists as a stable, crystalline lattice dominated by strong ionic interactions between the ammonium cation and chloride anion. To participate in nucleophilic attack (e.g., N-acylation or condensation with ethoxymethylenemalonates), the amine must be deprotonated (free-based).
Thermodynamic Constraints
-
Non-Polar Solvents (Toluene, DCM): The lattice energy of the salt exceeds the solvation enthalpy provided by these solvents. The result is a heterogeneous suspension where reactivity is limited to the solid-liquid interface, leading to slow kinetics and incomplete conversion.
-
Protic Solvents (MeOH, EtOH): While these dissolve the salt effectively via hydrogen bonding, they solvate the nucleophile (the free amine) too strongly, reducing its HOMO energy and reactivity. Furthermore, alcohols can undergo acid-catalyzed transesterification with the malonate esters, scrambling the product profile.
-
Polar Aprotic Solvents (DMF, DMSO): These occupy the "Goldilocks zone" by dissolving the salt and leaving the free amine relatively "naked" (unsolvated) and highly reactive. However, their high boiling points complicate workup and impurity removal.
Visualization: Solvation & Reactivity
The following diagram illustrates the transition from the inert salt form to the reactive free base, highlighting the role of solvent shells.
Figure 1: Impact of solvent class on the bioavailability of the amine nucleophile.
Solvent Selection Matrix
The following table synthesizes empirical data regarding solvent suitability for key reaction types involving this substrate.
| Solvent Class | Specific Solvent | Solubility (HCl Salt) | Reactivity (N-Alkylation) | Workup Difficulty | Recommendation |
| Protic | Ethanol (EtOH) | High | Moderate | Low | Recommended for initial condensations; avoid if transesterification is critical. |
| Protic | Methanol (MeOH) | High | Moderate | Low | Avoid. High risk of methyl/ethyl ester scrambling. |
| Aprotic Polar | DMF / DMAc | High | Very High | High | Best for difficult substitutions or when salt fails to react in EtOH. |
| Non-Polar | Toluene | Negligible | Low | Low | Excellent for azeotropic water removal after free-basing. |
| Chlorinated | DCM / Chloroform | Low | Low | Low | Standard for biphasic free-basing protocols (Extraction). |
Application Protocols
Protocol A: Biphasic Free-Basing (Pre-Reaction Prep)
Use this protocol to convert the stable HCl salt into the reactive free amine oil prior to anhydrous reactions (e.g., acylation).
-
Dissolution: Suspend 10.0 g (47 mmol) of Diethyl 2-(methylamino)malonate HCl in 50 mL of Dichloromethane (DCM).
-
Neutralization: Add 50 mL of saturated aqueous Sodium Bicarbonate (
) or 10% Potassium Carbonate ( ).-
Note:
is preferred if rapid evolution of is manageable; it provides a higher pH push.
-
-
Extraction: Stir vigorously for 15 minutes. The solid should dissolve as it partitions into the DCM layer.
-
Separation: Separate the organic layer. Extract the aqueous layer once with 20 mL DCM.
-
Drying: Dry combined organics over anhydrous
(Sodium Sulfate) for 20 minutes. -
Concentration: Filter and concentrate in vacuo at < 40°C.
-
Result: A pale yellow oil. Use immediately. The free amine is less stable than the salt and prone to oxidation or self-condensation.
-
Protocol B: One-Pot Condensation & Cyclization (Gould-Jacobs Type)
This workflow demonstrates the synthesis of a quinolone precursor backbone, utilizing a solvent switch strategy to manage temperature requirements.
Reagents:
-
Diethyl 2-(methylamino)malonate HCl (1.0 eq)
-
Ethoxymethylenemalonate derivative (Electrophile) (1.1 eq)
-
Triethylamine (
) (1.2 eq) -
Ethanol (Solvent 1)
-
Diphenyl Ether (Solvent 2 - High Temp)
Workflow:
-
Neutralization In-Situ: In a round-bottom flask, suspend the malonate HCl salt in absolute Ethanol (10 mL/g). Add
dropwise. Stir for 30 min at RT.-
Observation: The solution will clear as the amine dissolves, followed by the precipitation of
.
-
-
Condensation: Add the electrophile (e.g., Diethyl ethoxymethylenemalonate). Reflux (78°C) for 2-4 hours.
-
Validation: Monitor by TLC (SiO2, 50% EtOAc/Hex). Look for the disappearance of the secondary amine spot.
-
-
Solvent Switch (Critical Step): The cyclization requires temperatures >200°C.
-
Distill off the Ethanol under reduced pressure.
-
Add Diphenyl Ether (5 mL/g) to the residue.
-
-
Thermal Cyclization: Heat the mixture to 220-240°C for 1-2 hours.
-
Workup: Cool to RT. Dilute with Hexanes. The product often precipitates; filter and wash with Hexanes to remove the high-boiling solvent.
Process Logic & Pathway Visualization
The following diagram details the logical flow of the synthesis, emphasizing the critical decision points regarding solvent switching.
Figure 2: Step-by-step process flow for high-temperature cyclization reactions.
References
-
ChemicalBook. (2023).[1] Diethyl 2-(methylamino)malonate hydrochloride Properties and Safety. Retrieved from
-
Organic Syntheses. (1946). Diethyl Aminomalonate Hydrochloride (General Procedure for Aminomalonates).[3] Organic Syntheses, Coll. Vol. 3, p.275. Retrieved from
-
National Institutes of Health (NIH). (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates (Gould-Jacobs Reaction Context). PubMed Central. Retrieved from
-
ScienceMadness. (2011). Solubility of organic amine salts (Discussion on general solubility trends). Retrieved from
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts (IR Characterization). Retrieved from
Sources
Mastering the Aftermath: A Guide to Work-up Procedures for Reactions Utilizing Diethyl 2-(methylamino)malonate Hydrochloride
For the discerning researcher in organic synthesis and drug development, Diethyl 2-(methylamino)malonate hydrochloride stands as a versatile and valuable building block. Its unique combination of a secondary amine, a malonic ester moiety, and its formulation as a stable hydrochloride salt allows for its application in the synthesis of a diverse array of molecular architectures, from substituted β-amino acids to complex heterocyclic systems. However, the very features that make this reagent so useful also necessitate a thoughtful and well-executed work-up procedure to ensure the isolation of the desired product in high yield and purity.
This comprehensive guide provides an in-depth exploration of the principles and protocols for the effective work-up of reactions involving Diethyl 2-(methylamino)malonate hydrochloride. Moving beyond a simple recitation of steps, this document delves into the rationale behind each procedural choice, empowering the scientist to not only follow a protocol but to understand, adapt, and troubleshoot with confidence.
The Foundational Principle: Neutralization and Extraction
At the heart of any work-up procedure for reactions starting with Diethyl 2-(methylamino)malonate hydrochloride is the initial neutralization step. The hydrochloride salt form renders the amine protonated and thus, generally unreactive as a nucleophile. Consequently, most reactions will be carried out in the presence of a base to liberate the free secondary amine. This initial state of the reagent dictates the primary objective of the work-up: to separate the desired product from unreacted starting materials, the base, and any salts formed during the reaction.
A typical aqueous work-up will therefore commence with the addition of a mild aqueous base, such as a saturated sodium bicarbonate solution. This serves the dual purpose of neutralizing any remaining hydrochloride salt of the starting material and quenching any acid catalysts that may have been used. The resulting free amine of the unreacted starting material, along with many organic products, can then be efficiently extracted into an immiscible organic solvent.
A General Protocol for Aqueous Work-up
The following protocol outlines a standard, adaptable procedure for the work-up of a reaction utilizing Diethyl 2-(methylamino)malonate hydrochloride. It is crucial to note that the specific volumes and choice of solvent may need to be optimized based on the scale of the reaction and the properties of the product.
Table 1: Reagents and Solvents for a General Aqueous Work-up
| Reagent/Solvent | Purpose | Typical Concentration/Volume |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Neutralization of hydrochloride salt and acidic components | 1-2 reaction volumes |
| Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | Extraction of the organic product | 2-3 portions of 1 reaction volume each |
| Deionized Water | Washing the organic layer to remove water-soluble impurities | 1 reaction volume |
| Brine (Saturated NaCl solution) | Washing the organic layer to remove residual water | 1 reaction volume |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying agent for the organic layer | Sufficient to create a free-flowing slurry |
Step-by-Step Methodology:
-
Reaction Quenching and Neutralization:
-
Upon completion, cool the reaction mixture to room temperature. For exothermic quenching, an ice bath is recommended.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring. Continue addition until gas evolution (CO₂) ceases, indicating complete neutralization. Check the pH of the aqueous layer with litmus paper or a pH meter to ensure it is basic (pH > 8).
-
-
Liquid-Liquid Extraction:
-
Transfer the biphasic mixture to a separatory funnel.
-
Add a portion of the chosen organic solvent (e.g., ethyl acetate).
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The organic layer, typically less dense, will be on top.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with fresh portions of the organic solvent two more times to ensure complete recovery of the product.
-
-
Washing the Combined Organic Layers:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic layer with deionized water to remove any water-soluble impurities.
-
Further wash the organic layer with brine. This helps to break up any emulsions and begins the drying process by drawing water out of the organic phase.
-
-
Drying and Filtration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as sodium sulfate or magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.
-
Rinse the flask and the drying agent with a small amount of fresh organic solvent to recover any adsorbed product.
-
-
Solvent Removal:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Workflow for a General Aqueous Work-up
Troubleshooting & Optimization
Common side reactions with Diethyl 2-(methylamino)malonate hydrochloride
Status: Operational Agent: Senior Application Scientist Ticket Focus: Troubleshooting Common Side Reactions & Stability Issues
Reagent Profile & Core Instability
Diethyl 2-(methylamino)malonate hydrochloride (CAS: 13433-00-6) is a high-value intermediate used primarily for synthesizing heterocycles (e.g., quinolines, pyrimidines) and amino acid derivatives.
While the hydrochloride salt is stable as a white crystalline solid, the free base generated in situ is highly reactive. The majority of user-reported failures stem from misunderstanding the window of stability for the free amine.
The Reactivity Landscape
The following diagram maps the critical divergence points where your reaction can fail.
Figure 1: Divergent reaction pathways. The free base is the critical node where competition between productive synthesis and degradation occurs.
Troubleshooting Guide (Case-Based)
Case #1: "My reaction mixture turned dark red/black and yield is low."
Diagnosis: Oxidative Degradation. Aminomalonates are sensitive to air oxidation, particularly in their free-base form. The alpha-proton is acidic, and the resulting radical/enolate species can couple oxidatively to form pyrazine-type oligomers or complex tars.
Technical Solution:
-
Degas Solvents: Do not use "bench" solvents. Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.
-
In-Situ Neutralization: Never isolate the free base. Neutralize the HCl salt inside the reaction vessel immediately before adding your electrophile.
-
Antioxidant Additive (Optional): In extreme cases, adding a trace amount of ascorbic acid or BHT can stabilize the mixture during workup, though this is rarely needed if inert atmosphere is maintained.
Case #2: "I isolated a white solid that is insoluble and chemically inert."
Diagnosis: Self-Condensation (Diketopiperazine Formation). Two molecules of the free amine react intermolecularly (Amine A attacks Ester B) to form a cyclic diamide (diketopiperazine). This is thermodynamically driven and irreversible.
Mechanism:
Prevention Protocol:
-
Concentration Control: High concentrations favor dimerization (2nd order kinetics). Keep reaction concentration below 0.2 M if possible.
-
Temperature: Avoid heating the free base in the absence of the electrophile.
-
Base Choice: Use hindered bases (e.g., DIPEA, t-BuOK) if compatible, or inorganic bases (K2CO3) where the free base concentration remains low (equilibrium controlled).
Case #3: "I am getting N-alkylation instead of C-alkylation."
Diagnosis: Kinetic vs. Thermodynamic Control failure. The nitrogen atom is a better nucleophile than the alpha-carbon under neutral/mildly basic conditions. To achieve C-alkylation (at the CH group), you must generate the enolate.
Optimization Table: Regioselectivity Control
| Parameter | To Favor C-Alkylation (Alpha-Carbon) | To Favor N-Alkylation (Amine) |
| Base Strength | Strong (NaH, NaOEt, KOtBu) to fully deprotonate C-H ( | Mild (TEA, DIPEA, K2CO3) to neutralize HCl only. |
| Solvent | Polar Aprotic (DMF, THF). Stabilizes the enolate.[1] | Non-polar or Protic (Ethanol, Toluene). |
| Temperature | Lower temperatures ( | Higher temperatures may be required for sterically hindered N-alkylation. |
| Leaving Group | Softer electrophiles (Iodides).[2] | Harder electrophiles (Chlorides, Tosylates). |
Validated Experimental Workflow
To minimize the side reactions described above, use this "One-Pot" protocol which avoids isolation of the unstable free base.
Protocol: Synthesis of Heterocycles via C-Acylation/Cyclization
-
Preparation: Charge a dry flask with Diethyl 2-(methylamino)malonate HCl (1.0 equiv) under Argon atmosphere.
-
Solvation: Add anhydrous Ethanol or DMF (0.5 M concentration).
-
Deprotonation (Critical Step):
-
Cool to
. -
Add Base (e.g., NaOEt, 2.2 equiv). Note: 1.0 equiv neutralizes the HCl, 1.2 equiv generates the enolate.
-
Wait Time: Stir for exactly 15-30 minutes. Do not let this sit overnight; dimerization will occur.
-
-
Reaction: Add the electrophile (e.g., imino ether, acid chloride) dropwise.
-
Cyclization: Allow to warm to Room Temperature. If thermal cyclization is required, heat to reflux only after the electrophile has been consumed (monitor by TLC).
Diagnostic Decision Tree
Use this flow to troubleshoot low yields immediately.
Figure 2: Rapid diagnostic logic for reaction failure.
Frequently Asked Questions (FAQs)
Q: Can I store the free base if I keep it in the freezer?
A: No. Even at
Q: During workup, my product lost an ester group. What happened?
A: You likely experienced hydrolysis followed by decarboxylation. Aminomalonates are prone to "acid-catalyzed decarboxylation" if the workup is too acidic or if the rotary evaporator bath is too hot (
Q: Why is my product an oil instead of a solid like the literature says? A: This often indicates partial N-alkylation or the presence of solvent impurities. The HCl salt is a solid; the free base derivatives are often oils. Try converting your product back to an HCl or Oxalate salt to induce crystallization.
References
-
Organic Syntheses. "Diethyl aminomalonate hydrochloride." Org. Synth.1960 , 40, 21. Link (Demonstrates the instability of the free base and the necessity of handling it as a salt).
-
BenchChem. "Synthesis of Aminomalonic Acid from Diethyl Aminomalonate."[3] Application Note. Link (Discusses hydrolysis and decarboxylation risks).
-
National Institutes of Health (NIH). "Kinetics of diketopiperazine formation using model peptides." PubMed.[4] Link (Mechanistic insight into the dimerization of amino acid derivatives).
-
ChemicalBook. "Diethyl aminomalonate hydrochloride Properties and Safety." Link (General physical properties and handling).
Sources
Challenges in the purification of Diethyl 2-(methylamino)malonate hydrochloride derivatives
Ticket ID: #DMAM-PUR-001 Status: Open Subject: Troubleshooting purification, stability, and isolation of Diethyl 2-(methylamino)malonate hydrochloride.
Welcome to the Advanced Synthesis Support Module.
You are accessing the technical guide for Diethyl 2-(methylamino)malonate hydrochloride (CAS: Derivative of 13433-00-6). This intermediate is critical for heterocycle synthesis (e.g., quinolones, pteridines) but is notoriously difficult to handle due to its hygroscopicity , thermal instability , and tendency to "oil out" during crystallization.
This guide is structured to address the root causes of purification failure, moving from reaction control to isolation and storage.
Module 1: The "Oiling Out" Phenomenon
User Complaint: "My product separates as a sticky yellow gum/oil instead of a white solid upon adding HCl."
Root Cause Analysis
The "oiling out" (liquid-liquid phase separation) occurs because the hydrochloride salt is highly soluble in polar impurities (like water or excess alcohol) but insoluble in the non-polar antisolvent (ether/heptane). If the transition happens too fast, or if the dielectric constant of the solvent mixture is in the "metastable zone," the salt precipitates as an amorphous oil rather than a crystal lattice.
Troubleshooting Protocol: The Dual-Solvent Rescue
Do not attempt to dry the oil by heating (see Module 3). Instead, perform a controlled solvent exchange .
| Step | Action | Mechanistic Rationale |
| 1 | Decant Supernatant | Remove the antisolvent that caused the rapid crash-out. Keep the oil. |
| 2 | Redissolve (IPA) | Dissolve the oil in the minimum volume of warm Isopropanol (IPA) (40°C). |
| 3 | Seed & Cool | Cool to Room Temp. Add a seed crystal if available. If not, scratch the glass. |
| 4 | Titrate Antisolvent | Add anhydrous Diethyl Ether or MTBE dropwise until turbidity persists. |
| 5 | Cryo-Crystallization | Place at -20°C for 12+ hours. Slow cooling promotes lattice formation over amorphous oiling. |
Critical Check: Ensure your antisolvent is peroxide-free and anhydrous. Water content >0.5% will force the salt back into an oil phase.
Module 2: Impurity Profile & Reaction Control
User Complaint: "NMR shows multiple sets of ethyl peaks or broad exchangeable protons."
Diagnostic: Identifying the Impurity
The synthesis (typically nucleophilic substitution of Diethyl 2-bromomalonate with Methylamine) has three distinct failure modes:
-
Bis-Alkylation (Impurity A): The product acts as a nucleophile and reacts with another equivalent of bromomalonate.
-
Hydrolysis (Impurity B): Moisture leads to the mono-acid or di-acid, which decarboxylates.
-
Oxidation/Dimerization: Free base aminomalonates can oxidatively dimerize to pyrazines or diketopiperazines if left unprotonated.
Visualizing the Pathway
Figure 1: Reaction pathways showing the target SN2 mechanism versus competitive alkylation and degradation routes.
Prevention Strategy
-
Stoichiometry: Use a large excess of Methylamine (3-4 eq) to statistically favor mono-alkylation, then remove excess volatile amine under vacuum before acidification.
-
Temperature: Maintain reaction < 0°C. The secondary amine product is more nucleophilic than the primary amine equivalent, increasing risk of side reactions.
Module 3: Stability & Storage (The "Pink Solid" Issue)
User Complaint: "My white solid turned pink/brown after 2 days in the desiccator."
The Mechanism: Decarboxylation & Oxidation
Aminomalonates are "masked" glycine equivalents. The electron-withdrawing ester groups make the alpha-proton acidic and the molecule prone to decarboxylation , especially if traces of acid and moisture are present.
Storage Protocol
-
Acidic Integrity: Ensure the salt is fully formed (pH < 2). The free base is unstable.
-
Thermal Limit: Never dry in an oven > 40°C. Use a vacuum desiccator with P₂O₅ at room temperature.
-
Atmosphere: Store under Argon. Oxygen accelerates the formation of colored oxidative impurities (likely pyrazine derivatives).
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol/HCl for the salt formation? A: Avoid if possible. Diethyl 2-(methylamino)malonate HCl is often too soluble in ethanol, leading to yield loss. Use Anhydrous Ether or Dioxane saturated with HCl gas. If you must use ethanol, use it only to dissolve the crude oil, then flood with ether.
Q: How do I remove the methylammonium bromide byproduct? A: This is a common contaminant. Methylammonium bromide is significantly less soluble in cold acetone than your target malonate.
-
Technique: Triturate the crude solid mixture in dry acetone. Filter off the inorganic/ammonium salts.[1][2][3] Evaporate the filtrate to recover the malonate.
Q: The melting point is lower than reported (e.g., <150°C). Why? A: This indicates partial hydrolysis or the presence of solvent inclusions (solvates). Recrystallize from Isopropanol/Isopropyl Ether . Note that prolonged heating during recrystallization will lower the MP further due to decomposition.
References & Grounding
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General techniques for amine hydrochloride purification and crystallization).
-
Organic Syntheses. Diethyl aminomalonate hydrochloride. Org. Synth. 1960 , 40, 21. Link (Foundational procedure for the primary amine analog, applicable to methyl derivatives).
-
PubChem. Diethyl bromomalonate (Precursor Data). Link
-
ChemicalBook. Diethyl aminomalonate hydrochloride Properties. Link (Physical property verification).
-
ResearchGate. Purification of organic hydrochloride salt?Link (Peer-reviewed discussion on solvent selection for hygroscopic salts).
Sources
Technical Support Center: Managing Steric Hindrance from the Methylamino Group
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who encounter steric hindrance issues associated with the methylamino group (-NHCH₃) during synthesis. Here, we provide practical, in-depth troubleshooting advice and detailed protocols to help you overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with a methylamino compound is giving low yields. Is steric hindrance the likely cause?
A: Yes, this is a classic issue. The methyl group, even though it's small, provides significant steric bulk around the nitrogen atom. This bulkiness shields the nitrogen's lone pair of electrons, impeding its ability to attack the carbonyl carbon of the acylating agent. This results in slow reaction rates and poor yields.
Quick Fixes to Consider:
-
Switch to a more reactive acylating agent: If you are using a carboxylic acid with a carbodiimide (like EDC), consider switching to an acyl chloride or anhydride.
-
Add a nucleophilic catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[1][2]
-
Use a modern coupling reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are specifically designed to activate carboxylic acids and overcome steric challenges.[3][4]
Q2: I'm attempting an SN2 alkylation on a methylamino group with a secondary alkyl halide, but the reaction is not proceeding. What's going wrong?
A: Direct SN2 alkylation on a secondary amine is often difficult, and the combination of a methylamino group (already a secondary amine) and a secondary alkyl halide creates a high degree of steric congestion in the transition state.[5] This significantly raises the activation energy, often stalling the reaction completely.
Primary Recommendation:
-
Switch to Reductive Amination: This is the most reliable alternative. Instead of forcing an SN2 reaction, you can react your methylamino compound with the corresponding ketone or aldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This pathway is far less sensitive to steric hindrance.[6][7][8] Reductive amination is a cornerstone of C-N bond formation in the pharmaceutical industry for this very reason.[9][10][11]
Q3: In a Buchwald-Hartwig amination, my methylamino-containing substrate is coupling poorly with an aryl chloride. How can I improve this?
A: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Buchwald-Hartwig couplings. When combined with a sterically demanding secondary amine like a methylamino compound, the choice of phosphine ligand becomes absolutely critical. The ligand's job is to facilitate both the oxidative addition and the sterically challenging reductive elimination step.
Key Strategy:
-
Use a Bulky, Electron-Rich Ligand: First-generation ligands like P(o-tol)₃ are often insufficient. You need to employ modern, sterically hindered dialkylbiaryl phosphine ligands. Ligands such as XPhos , RuPhos , or BrettPhos are specifically designed to promote the coupling of challenging substrates like aryl chlorides and secondary amines by favoring the formation of the active monoligated palladium species.[12][13][14]
Troubleshooting Guides & In-Depth Protocols
Guide 1: Overcoming Inefficient Acylation of Hindered Methylamino Groups
The Problem: You are attempting to form an amide bond between a carboxylic acid and a sterically hindered methylamino compound, but the reaction is slow, incomplete, or fails entirely.
The Underlying Science: Amide bond formation requires the nucleophilic attack of the amine's nitrogen on an activated carboxylic acid derivative. The steric shield provided by the methyl group and the other substituent on the nitrogen physically blocks this approach. Furthermore, the electron-donating nature of the two alkyl groups on the secondary amine reduces its nucleophilicity compared to a primary amine.
Solution A: Nucleophilic Catalysis with DMAP
4-(Dimethylamino)pyridine (DMAP) is a hyper-nucleophilic catalyst. It reacts with the activated carboxylic acid (e.g., an acyl anhydride) much faster than the hindered amine to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic and is readily attacked by the methylamino group, even with its steric bulk.[2][15][16]
Caption: Decision workflow for N-alkylation strategies.
Experimental Protocol: Reductive Amination with NaBH(OAc)₃ [7][8]1. To a stirred solution of the ketone or aldehyde (1.0 equiv) and the methylamino compound (1.1 equiv) in 1,2-dichloroethane (DCE), add acetic acid (1.1 equiv). 2. Stir the mixture at room temperature for 20-60 minutes to facilitate iminium ion formation. 3. Add sodium triacetoxyborohydride (1.5 equiv) portion-wise, as the reaction can be exothermic. 4. Stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS. 5. Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃. 6. Separate the layers and extract the aqueous layer with DCM. 7. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to provide the crude product.
Guide 3: Optimizing Buchwald-Hartwig Amination for Hindered Substrates
The Problem: You are performing a palladium-catalyzed cross-coupling between an aryl halide (especially a chloride) and a methylamino substrate, but the yield is low, accompanied by side products from reductive dehalogenation.
The Underlying Science: The success of the Buchwald-Hartwig amination hinges on a delicate balance within the catalytic cycle. For hindered secondary amines, the reductive elimination step (C-N bond formation) can be slow. A slow reductive elimination allows side reactions, like β-hydride elimination or catalyst decomposition, to occur. The solution is to use a ligand that accelerates this crucial final step. Bulky, electron-rich dialkylbiaryl phosphine ligands achieve this by promoting a three-coordinate, monoligated palladium intermediate that is primed for rapid reductive elimination. [13][17]
| Ligand Generation | Example Ligand | Effectiveness with -NHCH₃ & Ar-Cl | Mechanistic Rationale |
|---|---|---|---|
| First Gen | P(o-tol)₃ | Poor | Not bulky or electron-rich enough to promote the difficult reductive elimination. [18] |
| Bidentate | BINAP, DPPF | Moderate | Can stabilize the catalyst but may not sufficiently accelerate the key steps for hindered substrates. [13] |
| Bulky Monodentate | RuPhos, XPhos, BrettPhos | Excellent | Steric bulk promotes fast reductive elimination from a monoligated Pd-complex, outcompeting side reactions. [12][14][19]|
Experimental Protocol: Buchwald-Hartwig Amination with XPhos
-
To an oven-dried Schlenk tube, add the aryl chloride (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.025 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the methylamino compound (1.2 equiv) and sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude residue by column chromatography.
References
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Role of Reductive Amination in the Synthesis of Agrochemical and Pharmaceutical Active Ingredients. Journal of Medicinal Chemistry.
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. ACS. [Link]
-
Liu, Z., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols. Organic Letters. [Link]
-
Sharma, P., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. [Link]
- Shaikh, A. A., et al. (2016). Recent Advances in Reductive Amination Catalysis and Its Applications.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]
-
Reiss, R., et al. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry. [Link]
-
Podyacheva, E., et al. (2013). Hitchhiker's Guide to Reductive Amination. Synthesis. [Link]
-
Pérez-Soto, R., et al. (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Communications Chemistry. [Link]
-
Ison, A. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
-
Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry. [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. OUCI. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). [Link]
-
Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. edoc-Server. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Medley, J. W. (n.d.). Myers Chem 115: Reductive Amination. Harvard University. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
-
Cele, Z. E., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Scientific Reports. [Link]
-
Hopemax. (n.d.). Mastering Cross-Coupling: The Role of Buchwald Ligands. [Link]
- Kim, D. H., et al. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Ghosh, A. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
- Kelly, C. B., et al. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Chemistry – A European Journal.
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
-
ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]
-
Kim, S., et al. (2022). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications. [Link]
-
ResearchGate. (n.d.). Catalytic amidation via DMAP 79. [Link]
-
Reddit. (2020). HATU/PyBOP coupling procedure question. [Link]
-
MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]
-
ResearchGate. (n.d.). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]
-
Chemistry Stack Exchange. (2016). Acetylation of Secondary amines. [Link]
-
Wang, W., et al. (2013). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]
-
RSC Publishing. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. [Link]
-
ResearchGate. (n.d.). How can I make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?. [Link]
Sources
- 1. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
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- 3. Amide Synthesis [fishersci.co.uk]
- 4. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 19. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Diethyl 2-(methylamino)malonate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, rigorous structural confirmation is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of standard spectroscopic techniques for the definitive identification of Diethyl 2-(methylamino)malonate hydrochloride. As a senior application scientist, my focus extends beyond mere data presentation to elucidate the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
While extensive searches of peer-reviewed literature, patent databases, and chemical supplier technical data did not yield a complete set of published experimental spectra for Diethyl 2-(methylamino)malonate hydrochloride, this guide will provide a detailed framework for its analysis. We will leverage spectral data from its close structural analog, Diethyl aminomalonate hydrochloride, to predict the expected spectroscopic characteristics of the target N-methylated compound. This comparative approach offers a powerful predictive tool for researchers synthesizing this molecule.
The Analytical Imperative: Why Multi-pronged Spectroscopic Analysis is Essential
Relying on a single analytical technique for structural elucidation can be misleading. Each method probes different aspects of a molecule's structure, and their combined application provides a synergistic and irrefutable confirmation. For a molecule such as Diethyl 2-(methylamino)malonate hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is indispensable.
Predictive Spectroscopic Analysis of Diethyl 2-(methylamino)malonate Hydrochloride
The following sections detail the expected outcomes from each spectroscopic technique, drawing comparisons with the known data for Diethyl aminomalonate hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will consider both ¹H and ¹³C NMR.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The addition of a methyl group to the nitrogen atom in Diethyl aminomalonate hydrochloride is expected to induce predictable changes in the ¹H NMR spectrum.
-
N-Methyl Signal: The most significant difference will be the appearance of a new singlet corresponding to the N-methyl protons. This signal is anticipated to appear in the range of 2.5-3.0 ppm. The integration of this peak should correspond to three protons.
-
Methine Proton (α-carbon): The chemical shift of the proton attached to the α-carbon is expected to experience a slight downfield shift due to the electron-donating nature of the additional methyl group.
-
Amine Proton: In the hydrochloride salt, the amine proton will be acidic and may exchange with residual water in the NMR solvent, leading to a broad signal. Its chemical shift will be concentration and solvent-dependent.
-
Ethyl Ester Protons: The quartet and triplet signals corresponding to the two ethyl ester groups will remain largely unchanged.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
N-Methyl Carbon: A new signal will appear for the N-methyl carbon, typically in the range of 30-40 ppm.
-
α-Carbon: The chemical shift of the α-carbon will be influenced by the N-methylation, likely resulting in a downfield shift.
-
Carbonyl and Ethyl Carbons: The chemical shifts of the carbonyl and ethyl group carbons are expected to be minimally affected.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Diethyl 2-(methylamino)malonate Hydrochloride
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH(NHCH₃)- | ~4.5 - 5.0 | ~55 - 60 |
| -NHCH₃ | Broad, variable | - |
| -NHCH₃ | ~2.5 - 3.0 (singlet, 3H) | ~30 - 40 |
| -OCH₂CH₃ | ~4.2 - 4.4 (quartet, 4H) | ~62 - 64 |
| -OCH₂CH₃ | ~1.2 - 1.4 (triplet, 6H) | ~13 - 15 |
| C=O | - | ~165 - 168 |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
-
N-H Stretch: For the secondary amine hydrochloride, a broad absorption band is expected in the region of 2400-2800 cm⁻¹, characteristic of an ammonium salt. This differs from the primary amine salt which would show broader, more complex features in the 2800-3200 cm⁻¹ region.
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl groups is expected around 1740-1760 cm⁻¹.
-
C-N Stretch: A medium intensity band for the C-N stretch is expected in the 1100-1300 cm⁻¹ region.
-
C-O Stretch: Strong bands corresponding to the C-O stretching of the ester groups will be present in the 1000-1300 cm⁻¹ region.
Comparison with Diethyl aminomalonate hydrochloride: The most significant change in the IR spectrum upon N-methylation will be in the N-H stretching region. The characteristic bands of a primary ammonium salt will be replaced by those of a secondary ammonium salt.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to piece together its structure.
-
Molecular Ion Peak: In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ is expected. For Diethyl 2-(methylamino)malonate (free base, C₈H₁₅NO₄), the expected m/z would be approximately 190.10.
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 Da) and the entire ethoxycarbonyl group (-COOCH₂CH₃, 73 Da). α-cleavage adjacent to the nitrogen atom is also a likely fragmentation pathway.
Table 2: Predicted Key Mass Spectrometry Fragments for Diethyl 2-(methylamino)malonate
| Fragment | Predicted m/z | Description |
| [M+H]⁺ | 190.10 | Protonated molecular ion |
| [M-OCH₂CH₃]⁺ | 145.09 | Loss of an ethoxy group |
| [M-COOCH₂CH₃]⁺ | 117.08 | Loss of an ethoxycarbonyl group |
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of a synthesized sample of Diethyl 2-(methylamino)malonate hydrochloride.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the spectrum by applying a Fourier transform, phasing, and baseline correction.
-
Integrate all signals and reference the spectrum to TMS.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Process the spectrum similarly to the ¹H spectrum.
-
Protocol 2: FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Protocol 3: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.
-
For fragmentation analysis (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Visualization of the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis.
Caption: Workflow for the structural confirmation of Diethyl 2-(methylamino)malonate hydrochloride.
Caption: Integration of data from multiple spectroscopic techniques for structural elucidation.
Conclusion
References
-
SpectraBase: Diethyl aminomalonate hydrochloride - Optional[FTIR] - Spectrum. Available at: [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (A general reference for spectroscopic methods).
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
